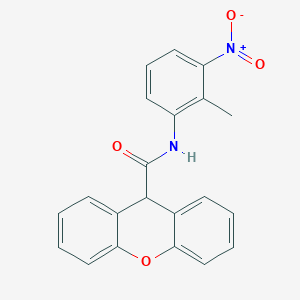
N-(2-methyl-3-nitrophenyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-3-nitrophenyl)-9H-xanthene-9-carboxamide: is a complex organic compound with a unique structure that combines a xanthene core with a nitrophenyl and carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-3-nitrophenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 2-methyl-3-nitroaniline with xanthene-9-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) or halogenating agents like bromine or chlorine.
Major Products Formed:
Reduction: Formation of N-(2-methyl-3-aminophenyl)-9H-xanthene-9-carboxamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: N-(2-methyl-3-nitrophenyl)-9H-xanthene-9-carboxamide is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials with specific properties.
Biology: In biological research, this compound can be used as a fluorescent probe due to the xanthene core, which exhibits fluorescence. It is useful in imaging and tracking biological processes at the cellular level.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-(2-methyl-3-nitrophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the xanthene core can interact with biological membranes and proteins. These interactions can lead to changes in cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
- N-(2-methyl-3-nitrophenyl)acetamide
- 2-methyl-3-nitrophenol
- 2-(2-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide
Comparison: N-(2-methyl-3-nitrophenyl)-9H-xanthene-9-carboxamide is unique due to the presence of the xanthene core, which imparts fluorescence properties. This distinguishes it from other similar compounds that may lack this feature. Additionally, the combination of the nitrophenyl and carboxamide groups provides a distinct set of chemical reactivity and biological interactions.
Propriétés
Formule moléculaire |
C21H16N2O4 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-(2-methyl-3-nitrophenyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C21H16N2O4/c1-13-16(9-6-10-17(13)23(25)26)22-21(24)20-14-7-2-4-11-18(14)27-19-12-5-3-8-15(19)20/h2-12,20H,1H3,(H,22,24) |
Clé InChI |
MULSMCYFZGZXDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11666075.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11666076.png)
![Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11666078.png)
![ethyl (2E)-2-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11666094.png)
![4-[(1E)-1-{[(Pyridin-2-YL)formamido]imino}ethyl]phenyl acetate](/img/structure/B11666101.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11666102.png)
![ethyl 6-amino-2-(chloromethyl)-5-cyano-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11666104.png)
![2-methoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11666108.png)
![(5Z)-3-benzyl-5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666115.png)
![(5Z)-3-benzyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666116.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11666132.png)
![2,4-dibromo-6-[(E)-{2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}methyl]phenol](/img/structure/B11666137.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11666146.png)
![N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-2-phenylquinoline-4-carboxamide](/img/structure/B11666149.png)
